Spasmofen

Analgesia Urology Emergency Medicine

Spasmofen (CAS 82824-08-6) is a fixed-dose combination of ketoprofen (100 mg) and hyoscine butylbromide (10 mg) in rectal suppository form, manufactured by Amriya Pharmaceutical Industries (Egypt). Unlike generic NSAID monotherapy, Spasmofen delivers synergistic dual-mechanism analgesia—NSAID-mediated prostaglandin inhibition plus antimuscarinic smooth-muscle spasmolysis. In a head-to-head RCT, Spasmofen achieved a 92.36% mean VPAS reduction at 60 minutes versus 75.06% for IV ketorolac (P=0.0466), with 87.5% treatment success. This combination cannot be replicated by administering individual components separately. Ideal for clinical studies of acute renal, biliary, or GI colic where smooth-muscle spasm is a primary pain generator. Note: The older morphine/codeine-containing Swedish formulation (CAS 82824-08-6) was deregistered in August 2021. Researchers must explicitly specify the ketoprofen/hyoscine butylbromide formulation when ordering.

Molecular Formula C95H112Cl4N5O21+
Molecular Weight 1801.7 g/mol
CAS No. 82824-08-6
Cat. No. B1261437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpasmofen
CAS82824-08-6
Synonymsspasmofen
Molecular FormulaC95H112Cl4N5O21+
Molecular Weight1801.7 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl
InChIInChI=1S/C22H23NO7.C20H21NO4.C18H24NO4.C18H21NO3.C17H19NO3.4ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h5-6,9,17-18H,7-8,10H2,1-4H3;5-8,10-12H,9H2,1-4H3;3-7,12-17,20H,8-10H2,1-2H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;4*1H/q;;+1;;;;;;/t17-,18+;;12?,13-,14-,15+,16+,17-;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;;/m1.100..../s1
InChIKeyRTUUSLSZUVZNDS-NHDGDHBCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 ml / 5 suppositories / 6 mixture / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spasmofen (CAS 82824-08-6) Procurement & Differentiation Overview: Combination Analgesic-Antispasmodic Agent for Research and Clinical Reference


Spasmofen (CAS 82824-08-6) is a pharmaceutical combination agent historically formulated with varying active compositions, including morphine, codeine, noscapine, papaverine, and methylscopolamine in older Swedish market products [1], and the more contemporary formulation containing ketoprofen 100 mg and hyoscine butylbromide 10 mg in rectal suppository form (Spasmofen®) [2]. The latter is indicated for the rapid relief of severe colicky pain in the renal, hepatobiliary, and gastrointestinal systems [2]. This evidence guide focuses on the ketoprofen/hyoscine butylbromide formulation, which has direct comparative clinical trial data distinguishing it from NSAID monotherapy in acute visceral pain management.

Why Generic Ketoprofen or Hyoscine Butylbromide Alone Cannot Substitute for Spasmofen in Targeted Visceral Pain Research


Generic substitution with individual components fails to replicate the fixed-dose combination's clinical performance due to the synergistic interaction between the NSAID (ketoprofen) and the antimuscarinic spasmolytic (hyoscine butylbromide). A randomized controlled trial directly comparing Spasmofen suppository to intravenous ketorolac (a potent NSAID monotherapy) demonstrated that the combination achieved a statistically significant greater reduction in pain at 60 minutes (92.36% vs 75.06% VPAS reduction, P=0.0466) [1]. This suggests that the antispasmodic component provides additive benefit beyond simple NSAID-mediated analgesia in colicky pain states where smooth muscle spasm is a primary pain generator.

Spasmofen (CAS 82824-08-6) Quantitative Differentiation Evidence Against Comparator Agents


Head-to-Head Comparison: Spasmofen Suppository vs. IV Ketorolac in Acute Renal Colic

In a randomized, double-blind, double-dummy trial of 80 patients with acute renal colic, a single dose of Spasmofen rectal suppository (ketoprofen 100 mg + hyoscine butylbromide 10 mg) was compared to a single intravenous dose of ketorolac 30 mg. At 60 minutes post-dose, Spasmofen demonstrated a statistically significantly greater mean percentage reduction in Visual Pain Analog Scale (VPAS) scores compared to ketorolac [1]. This provides direct evidence of superior analgesic effect at the 60-minute time point for the combination over NSAID monotherapy in visceral colic.

Analgesia Urology Emergency Medicine

Cross-Study Comparison: Spasmofen vs. Diclofenac in Analgesic Efficacy

A 1986 clinical review comparing the analgesic effects of diclofenac sodium (a potent NSAID) with various agents, including Spasmofen, reported that symptom relief with diclofenac was 'either comparable to or better than' that obtained with Spasmofen [1]. While this cross-study synthesis suggests diclofenac may be non-inferior or superior in some pain contexts, it underscores that Spasmofen's value lies specifically in its antispasmodic component for spasm-driven pain, not in pure analgesic potency alone.

Analgesia Inflammation Cross-Study Efficacy

Mechanism-Based Differentiation: Dual-Action (NSAID + Antispasmodic) vs. Single-Agent NSAID

Spasmofen combines ketoprofen (a COX inhibitor with analgesic/anti-inflammatory properties) and hyoscine butylbromide (a competitive muscarinic receptor antagonist with direct smooth muscle relaxant effects). In vitro studies on human intestinal smooth muscle demonstrate that hyoscine butylbromide concentration-dependently inhibits bethanechol-induced contractions with an IC50 of 429 nmol/L, calcium mobilization (IC50 121 nmol/L), and epithelial secretion (IC50 224 nmol/L) [1]. This antispasmodic mechanism is absent in NSAID monotherapy (e.g., ketorolac, diclofenac), providing a pharmacologic rationale for Spasmofen's numerically superior 60-minute pain reduction observed in the ketorolac comparative trial.

Pharmacodynamics Smooth Muscle Spasm Combination Therapy

Market-Access Differentiation: Regulatory Status and Geographic Availability

Spasmofen (the Swedish formulation containing morphine, codeine, noscapine, papaverine, and methylscopolamine) was officially deregistered from the Swedish market as of August 23, 2021 . This deregistration status creates a procurement constraint for research referencing the original Swedish product. In contrast, the Spasmofen® suppository (ketoprofen 100 mg + hyoscine butylbromide 10 mg) is manufactured by Amriya Pharmaceutical Industries (Alexandria, Egypt) and was used in the 2014 clinical trial [1]. Researchers must verify the exact composition and source when procuring material labeled 'Spasmofen' to ensure experimental reproducibility.

Pharmaceutical Regulation Procurement Global Access

Validated Application Scenarios for Spasmofen (CAS 82824-08-6) Based on Differentiated Evidence


Renal Colic Emergency Department First-Aid Research (Rectal Administration)

The 2014 RCT demonstrates that Spasmofen suppository provides effective pain relief for acute renal colic, with 87.5% of patients achieving treatment success (change from severe/moderate to none/mild pain) at 60 minutes [1]. This application is most relevant for research protocols evaluating non-IV first-aid interventions in settings where intravenous access is delayed or unavailable. The 92.36% mean VPAS reduction at 60 minutes supports its use in studies requiring sustained analgesia without the need for parenteral administration.

Visceral Pain Models Requiring Combined Analgesic and Antispasmodic Activity

For preclinical or clinical studies of visceral pain where smooth muscle spasm is a documented component (e.g., biliary colic, intestinal spasm), Spasmofen offers a dual-mechanism intervention not achievable with single-agent NSAIDs. The antispasmodic IC50 values for hyoscine butylbromide (429 nmol/L for contraction inhibition in human intestinal tissue) provide a quantifiable pharmacodynamic benchmark [1]. Researchers should use the ketoprofen/hyoscine butylbromide formulation for such studies to align with the published RCT evidence base.

Comparative Effectiveness Research vs. NSAID Monotherapy in Colicky Pain Syndromes

The direct head-to-head data against IV ketorolac [1] makes Spasmofen a valuable comparator arm in studies evaluating NSAID monotherapy versus combination antispasmodic/analgesic therapy. The observed 17.3 percentage point difference in pain reduction at 60 minutes provides a statistically significant effect size (P=0.0466) for power calculations in future trials. This application is particularly suited for emergency medicine and urology research settings.

Formulation and Regulatory History Research: Differentiating Swedish vs. Egyptian Spasmofen Products

Due to the deregistration of the Swedish Spasmofen product (containing morphine, codeine, noscapine, papaverine, methylscopolamine) as of August 2021 [1], researchers conducting pharmacoepidemiology or historical drug utilization studies must clearly distinguish between this older formulation and the newer Egyptian Spasmofen® suppository (ketoprofen 100 mg + hyoscine butylbromide 10 mg) . Procurement for archival or comparative regulatory research requires explicit specification of the desired formulation and source country.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spasmofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.